molecular formula C10H15N B102582 (R)-(+)-N,N-Dimethyl-1-phenylethylamine CAS No. 19342-01-9

(R)-(+)-N,N-Dimethyl-1-phenylethylamine

Cat. No. B102582
CAS RN: 19342-01-9
M. Wt: 149.23 g/mol
InChI Key: BVURNMLGDQYNAF-SECBINFHSA-N
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Description

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral amine compound that is of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and as a building block for various pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related molecular structures and synthetic methods that could be relevant for understanding and working with (R)-(+)-N,N-Dimethyl-1-phenylethylamine.

Synthesis Analysis

The synthesis of related chiral amines, such as (R)-N-Benzyl-1-phenylethylamine, has been demonstrated using a starting material of (R)-1-methylbenzylamine, which undergoes condensation with benzaldehyde followed by reduction with sodium borohydride (NaBH4) to yield the target compound with a high purity of 96.4% . This method could potentially be adapted for the synthesis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine by choosing appropriate starting materials and reagents to introduce the dimethylamino group.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-(+)-N,N-Dimethyl-1-phenylethylamine has been studied using X-ray diffraction techniques. For instance, the molecular structures of (RS)-1,2,2,2-tetraphenylethyl methacrylate and (1S, 2R)-(+)-1-benzyl-3-dimethylamino-2-methyl-1-phenylpropyl methacrylate were determined, revealing details about bond conformations and crystallographic parameters . These findings provide a foundation for understanding the three-dimensional arrangement of atoms in chiral amine compounds and could inform the analysis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine's molecular structure.

Chemical Reactions Analysis

Although the provided papers do not specifically address the chemical reactions of (R)-(+)-N,N-Dimethyl-1-phenylethylamine, the synthesis paper implies that chiral amines can participate in condensation and reduction reactions. It is reasonable to infer that (R)-(+)-N,N-Dimethyl-1-phenylethylamine could also engage in similar reactions, potentially serving as an intermediate or a reagent in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(+)-N,N-Dimethyl-1-phenylethylamine are not directly discussed in the provided papers. However, based on the structural similarities to the compounds studied, one could expect (R)-(+)-N,N-Dimethyl-1-phenylethylamine to exhibit properties typical of chiral amines, such as optical activity, solubility in organic solvents, and reactivity towards acids and bases. The high yield and purity achieved in the synthesis of a related compound suggest that (R)-(+)-N,N-Dimethyl-1-phenylethylamine could also be synthesized with a high degree of stereochemical control, which is crucial for its potential applications.

Scientific Research Applications

Interaction with Rhodium Compounds

  • The interaction of (R)-(+)-N,N-Dimethyl-1-phenylethylamine with rhodium(II) compounds has been studied, revealing the formation of nitrogenous stereogenic centers. This research contributes to the understanding of coordination chemistry and stereoisomer formation in solution (Jaźwiński, 2006).

Solvent Use in Chiral Amine Synthesis

  • The compound has been used in the efficient preparation of enantiomerically pure secondary amines, utilizing specific solvents for high-yield synthesis (Juaristi, Murer, & Seebach, 1993).

NMR Spectroscopy Applications

  • In another study, the NMR spectroscopic properties of (R)-(+)-N,N-Dimethyl-1-phenylethylamine were examined in the context of adducts with rhodium(II) compounds, contributing to the analysis of chiral amines (Jaźwiński & Sadlej, 2009).

Optical Resolution Studies

  • The compound's role in optical resolution processes has been explored. For example, in the optical resolution of racemic 1-phenylethylamine using specific derivatives, demonstrating its utility in stereochemistry (Schindler et al., 2007).

Chiral Auxiliary in Synthesis

  • It has also been utilized as a chiral auxiliary in the synthesis of various compounds, indicating its importance in asymmetric synthesis (Camps et al., 2007).

Applications in Peptide Mimicry

  • The compound was used in the synthesis of trifluoromethyl-modified dipeptides, showcasing its role in the development of peptidomimetic units (Fioravanti et al., 2014).

Aza-Diels-Alder Reactions

  • Its use in aza-Diels-Alder reactions as a chiral auxiliary was investigated, demonstrating its potential in organic synthesis (Bassani et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves a speculative discussion on the potential future applications and studies involving the compound based on its known properties and activities.


properties

IUPAC Name

(1R)-N,N-dimethyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURNMLGDQYNAF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019767
Record name (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-N,N-Dimethyl-1-phenylethylamine

CAS RN

19342-01-9
Record name (αR)-N,N,α-Trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19342-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N,N,α-trimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIMETHYLPHENETHYLAMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
Y Hasegawa, R Matsuda, M Kisa, M Iso - Journal of inclusion phenomena …, 2002 - Springer
The intercalation and deintercalation of N, N-dimethyl-1-phenylethylamine (N,N-amine) into α-zirconium phosphate was investigated by pH titration. N,N-amine was taken up easily in …
Number of citations: 7 link.springer.com
W Braun, B Calmuschi, A Salzer - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title complex, [Cr(C10H15N)(CO)3], has a typical three-legged piano-stool structure, as is expected for an η6-arene–tricarbonylchromium compound. The conformation is staggered …
Number of citations: 2 scripts.iucr.org
M Asami, N Miyairi, Y Sasahara, K Ichikawa, N Hosoda… - Tetrahedron, 2015 - Elsevier
A series of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were used as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. (S…
Number of citations: 21 www.sciencedirect.com
VM Dem'yanovich, IN Shishkina, YA Gritsyuk… - Russian journal of …, 2005 - Springer
The condensation of lithiated (S)-N,N-dimethyl-1-phenylethylamine with o-methoxybenzophenones occurs in a nonstereoselective fashion due to possible coordination of lithium not …
Number of citations: 7 link.springer.com
S Fernandez, M Pfeffer, V Ritleng, C Sirlin - Organometallics, 1999 - ACS Publications
Cycloruthenated complexes of the type [(η 6 -C 6 H 6 )Ru(C∧N)CH 3 CN] + PF 6 - (C∧N = C 6 H 4 -2-CH 2 NMe 2 , (R)-(+)-C 6 H 4 -2-CH(Me)NMe 2 , C 6 H 2 -3,4-(OCH 3 ) 2 -2-CH 2 …
Number of citations: 187 pubs.acs.org
H Suzuki, T Murafuji, Y Matano… - Journal of the Chemical …, 1993 - pubs.rsc.org
Chiral chlorobismuthines 3 stabilized by intramolecular coordination of an N,N-dimethylamino group have been synthesized by the selective fluorodearylation of the bismuthines 1 with …
Number of citations: 61 pubs.rsc.org
M Uemura, R Miyake, H Nishimura, Y Matsumoto… - Tetrahedron …, 1992 - Elsevier
New chiral monophosphine ligands 2–4 containing (η 6 -arene)chromium were prepared via the stereoselective ortho-lithiation of ((R)-N,N-dimethyl-1-phenylethylamine)-Cr(CO) 3 (1). …
Number of citations: 78 www.sciencedirect.com
H Kashihara, H Suemune, T Kawahara… - Journal of the Chemical …, 1990 - pubs.rsc.org
Useful chiral synthons for the synthesis of natural products, consisting of derivatives of the fixed five-membered ring system bicyclo[3.3.0]oct-2-ene, were obtained in high optical purity (…
Number of citations: 6 pubs.rsc.org
K Scheffler, U Höfler, P Schuler, HB Stegmann - Molecular Physics, 1988 - Taylor & Francis
The chiral 4-(α-hydroxy-benzyl)-2,6-di-tert. butyl-phenoxyl has been examined in its racemic form in toluene and carbontetrachloride. On adding of chiral auxiliaries (R)-resp. (S)-N,N-…
Number of citations: 8 www.tandfonline.com
W Jiang, N Li, L Zhou, Q Zeng - ACS Catalysis, 2018 - ACS Publications
A one-pot protocol for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones (94–99% ee) via a ligand-free, copper-catalyzed stereospecific C–S coupling …
Number of citations: 60 pubs.acs.org

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